N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide features a multifaceted structure:
- Acetamide backbone: Central to its architecture, linking a substituted phenyl group to a modified piperazine ring.
- 2,5-Dimethoxyphenyl group: Attached to the acetamide nitrogen, contributing electron-donating methoxy substituents that enhance lipophilicity and modulate electronic properties.
However, direct biological data are unavailable in the provided evidence; comparisons rely on structural analogs.
Properties
CAS No. |
1032072-48-2 |
|---|---|
Molecular Formula |
C21H24N4O4S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-28-15-8-9-18(29-2)16(12-15)24-19(26)13-17-20(27)22-10-11-25(17)21(30)23-14-6-4-3-5-7-14/h3-9,12,17H,10-11,13H2,1-2H3,(H,22,27)(H,23,30)(H,24,26) |
InChI Key |
JALQRQTURJIMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a compound with significant potential in medicinal chemistry. Its structure consists of a piperazine ring and a carbamothioyl group, which suggest various biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 420.50 g/mol. The presence of methoxy groups and a piperazine moiety indicates potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the piperazine core followed by the introduction of the 2,5-dimethoxyphenyl and phenylcarbamothioyl groups through nucleophilic substitution reactions. The final product is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives that include piperazine structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Protein Interaction
The compound has been evaluated for its ability to inhibit specific protein targets involved in cancer progression and other diseases. For instance, docking studies suggest that it may interact with protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling pathways related to cancer and diabetes .
The proposed mechanism involves the binding of the compound to the active sites of target proteins, leading to conformational changes that inhibit their activity. This interaction may also involve hydrogen bonding and hydrophobic interactions due to the presence of methoxy and thiourea groups .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Acetamides
N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide ()
- Structural similarity : Shares the piperazine-thiourea core but replaces the 2,5-dimethoxyphenyl group with a 4-ethylphenyl group.
- Retains the thiourea group, which may enhance binding via hydrogen bonding or metal coordination.
N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()
- Structural similarity : Contains the 2,5-dimethoxyphenyl acetamide group and a piperazine ring.
- Key differences :
- Replaces the thiourea and 3-oxo groups with a 4-fluorophenyl substituent on the piperazine.
- The fluorine atom introduces electron-withdrawing effects, which may influence pharmacokinetics and receptor interactions.
2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N-propan-2-ylacetamide ()
- Structural similarity : Piperazine-acetamide scaffold with substituted phenyl groups.
- Key differences: Lacks the thiourea moiety but includes a hydroxy-dimethoxyphenylpropanoyl group, which could enhance antioxidant or anti-inflammatory activity.
Heterocyclic Acetamide Derivatives
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ()
- Synthesis : Microwave-assisted coupling achieved 31% yield (150°C, 7 min) with a melting point of 146–147°C .
- Structural comparison :
- Retains the 2,5-dimethoxyphenyl acetamide group but replaces the piperazine-thiourea with a benzothiazole ring.
- The trifluoromethyl group increases lipophilicity and metabolic stability.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Thiourea-Containing Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea ()
- Structural comparison: Replaces the thiourea in the target compound with a urea group.
Substituent Effects
- Electron-donating groups (e.g., methoxy in the target compound): Increase solubility and modulate electronic properties for receptor binding.
- Electron-withdrawing groups (e.g., CF₃ in ): Enhance metabolic stability and lipophilicity.
- Thiourea vs. Urea : Thiourea’s sulfur may improve metal coordination, whereas urea offers stronger hydrogen bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
